4-(Thiomorpholin-4-ylmethyl)phenylboronic acid

Übersicht

Beschreibung

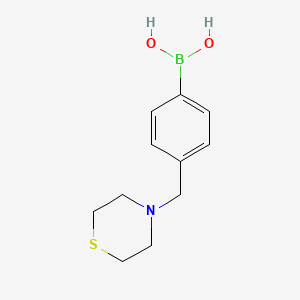

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a thiomorpholine group at the para position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with thiomorpholine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation and substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, aryl or vinyl halides, and a suitable solvent like tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid, have been investigated for their potential as anticancer agents. These compounds can inhibit proteasome activity, which is crucial for the degradation of proteins that regulate cell cycle and apoptosis. Research has shown that certain boronic acids can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

1.2 Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes, particularly serine proteases and cysteine proteases. The boronic acid moiety interacts with the active site of these enzymes, leading to inhibition of their activity. Such interactions are vital in developing treatments for diseases where these enzymes play a significant role, such as in inflammatory conditions and cancer .

Organic Synthesis Applications

2.1 Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The ability of boronic acids to act as nucleophiles allows them to react with aryl halides under palladium catalysis, facilitating the construction of complex organic molecules .

2.2 Synthesis of Functionalized Compounds

The compound is also employed in the synthesis of various functionalized compounds. Its unique structure enables the introduction of thiomorpholine groups into organic frameworks, which can enhance biological activity or modify physical properties of the resultant compounds. This versatility is particularly useful in drug design and materials science .

Case Studies and Research Findings

3.1 Case Study: Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against breast and prostate cancer cells, with IC50 values comparable to established chemotherapeutics .

3.2 Case Study: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of this compound. The study demonstrated that this compound effectively inhibited the activity of cathepsin B, a cysteine protease involved in tumor progression and metastasis. The kinetic studies revealed a competitive inhibition mechanism, suggesting its potential use as a therapeutic agent in cancer treatment .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits serine/cysteine proteases | |

| Organic Synthesis | Cross-Coupling Reactions | Forms carbon-carbon bonds via Suzuki coupling |

| Synthesis of Functionalized Compounds | Introduces thiomorpholine groups into frameworks |

Wirkmechanismus

The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a thiomorpholine group.

3-Formylphenylboronic acid: Contains a formyl group at the meta position instead of a thiomorpholine group.

4-Formylphenylboronic acid: Contains a formyl group at the para position instead of a thiomorpholine group.

Uniqueness

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid is unique due to the presence of the thiomorpholine group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions and applications where other boronic acids may not be as effective .

Biologische Aktivität

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiomorpholine moiety, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The mechanism of action of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles, a property common to boronic acids. This interaction can modulate various biochemical pathways, particularly those involving glycoproteins and enzymes that contain cis-diol functionalities.

- Enzyme Inhibition : The compound may inhibit enzymes such as proteasomes or kinases by binding to their active sites.

- Cell Signaling Modulation : It could alter cell signaling pathways by interacting with specific receptors or proteins involved in cellular communication.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that boronic acids can exhibit anticancer properties through various mechanisms, including:

- Induction of Apoptosis : By inhibiting proteasomal activity, the compound may lead to the accumulation of pro-apoptotic factors.

- Cell Cycle Arrest : It may interfere with cell cycle regulators, thereby inhibiting cancer cell proliferation.

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects, particularly against bacterial strains. The thiomorpholine group may enhance membrane permeability, allowing for better uptake into bacterial cells.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Proteasome inhibition, apoptosis induction | |

| Antimicrobial | Membrane disruption, cell wall synthesis inhibition | |

| Enzyme inhibition | Binding to active sites of enzymes |

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different lines. The mechanism was attributed to the compound's ability to inhibit proteasomal degradation pathways, leading to increased levels of p53 and other apoptotic markers.

Table 2: IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests reasonable bioavailability and metabolic stability. Toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells, making it a promising candidate for further development.

Eigenschaften

IUPAC Name |

[4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMPAGMAGZPHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCSCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681335 | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-60-7 | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.